Desphenyl Chloridazon-15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desphenyl Chloridazon-15N2 is a stable isotope-labeled compound, specifically a metabolite of Chloridazon. It is used primarily in scientific research for tracing and metabolic studies due to its isotopic labeling with nitrogen-15. The molecular formula of this compound is C4H4Cl15N2NO, and it has a molecular weight of 147.53 .

作用机制

Target of Action

Desphenyl Chloridazon-15N2 is a metabolite of the pesticide chloridazon . It primarily targets broad-leaf weeds, inhibiting their photosynthesis process .

Mode of Action

It’s known that it interacts with its targets (weeds) by inhibiting their photosynthesis process . This interaction results in the death of the weeds, thereby protecting the crops from damage.

Biochemical Pathways

The metabolism of chloridazon, the parent compound of this compound, has been investigated in primary crops like sugar beet and rotational crops (leafy, roots, and cereals). Similar metabolic patterns were observed in these studies . The degradation of chloridazon generates two metabolites, one of which is this compound .

Pharmacokinetics

Due to its polarity and solubility, it is regarded as a mobile compound, which can cause surface water and groundwater pollution .

Result of Action

The primary result of the action of this compound is the inhibition of photosynthesis in broad-leaf weeds, leading to their death . This helps in protecting the crops from damage caused by these weeds.

Action Environment

This compound is found in drinking water , indicating that it can persist in the environment Environmental factors such as temperature, pH, and soil type can influence the compound’s action, efficacy, and stability.

生化分析

Temporal Effects in Laboratory Settings

Desphenyl Chloridazon-15N2 is known to be stable under processing by pasteurisation, baking/brewing/boiling

Metabolic Pathways

This compound is involved in the metabolic pathways of Chloridazon. Chloridazon rapidly degrades to this compound and another metabolite in soil

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Desphenyl Chloridazon-15N2 generally involves the isotope labeling of Chloridazon. The specific synthetic route can vary, but it typically includes the incorporation of nitrogen-15 into the molecular structure of Chloridazon. This process may involve multiple steps, including the use of nitrogen-15 labeled reagents and specific reaction conditions to ensure the incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and isotopic labeling of the compound. This involves the use of specialized equipment and techniques to handle the isotopic materials and to monitor the reaction progress. The final product is typically purified using standard techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

Desphenyl Chloridazon-15N2 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but they typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

科学研究应用

Desphenyl Chloridazon-15N2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used in isotope tracing studies to understand reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides and their metabolites in soil and water .

相似化合物的比较

Desphenyl Chloridazon-15N2 is unique due to its specific isotopic labeling with nitrogen-15. Similar compounds include other isotope-labeled metabolites of Chloridazon, such as:

Desphenyl Chloridazon-13C: Labeled with carbon-13.

Desphenyl Chloridazon-D3: Labeled with deuterium.

Desphenyl Chloridazon-14N: Labeled with nitrogen-14

These compounds are used in similar applications but differ in the specific isotope used for labeling, which can affect their behavior and utility in different types of studies.

生物活性

Desphenyl Chloridazon-15N2 is a significant metabolite of the herbicide chloridazon, which belongs to the pyridazine class of chemicals. This compound has garnered attention due to its presence in environmental matrices, particularly in drinking water, and its potential biological effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant studies, analytical methods, and implications for environmental safety.

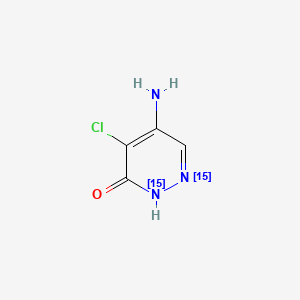

This compound (CAS No. 1189649-21-5) is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H4ClN(15N)2O |

| Molecular Weight | 147.53 g/mol |

| Boiling Point | Not available |

| Chemical Structure | Chemical Structure |

Sources and Environmental Presence

Desphenyl Chloridazon is primarily formed through the degradation of chloridazon in various environments. It has been detected in:

- Drinking Water : Studies indicate that Desphenyl Chloridazon can leach into groundwater and surface water, raising concerns regarding human exposure through drinking water sources .

- Agricultural Runoff : As a metabolite of a widely used herbicide, its presence in agricultural runoff is significant, necessitating monitoring and assessment of water quality .

Toxicity

Research on the toxicological profile of this compound indicates the following:

- Mutagenicity : Some studies have shown positive results for mutagenicity in specific in vivo tests, indicating potential genetic risks associated with exposure .

- Carcinogenicity : The International Agency for Research on Cancer (IARC) has not classified Desphenyl Chloridazon as a carcinogen at levels typically encountered in environmental settings .

- Reproductive Toxicity : Animal studies have not shown significant effects on fertility, suggesting a relatively low reproductive risk compared to other compounds .

Environmental Impact

The persistence of Desphenyl Chloridazon in soil and water systems poses ecological risks. Its half-life in soil has been reported at approximately 235.5 days, indicating that it can remain in the environment long enough to affect local ecosystems and potentially bioaccumulate in aquatic organisms .

Analytical Methods for Detection

Several analytical techniques have been developed to detect and quantify this compound in environmental samples:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been employed for sensitive detection of polar pesticide metabolites, including Desphenyl Chloridazon .

- High-Resolution Mass Spectrometry (HR-MS) : Utilized for confirming the presence of Desphenyl Chloridazon in complex matrices like honey and water samples .

- Quick Method for Polar Pesticides : A streamlined approach using QuPPe methodology has been established to analyze multiple pesticide residues efficiently .

Case Study 1: Detection in Recycled Water

A study conducted on recycled water indicated that Desphenyl Chloridazon was among several contaminants detected post-treatment processes such as reverse osmosis and UV radiation. The findings highlighted the compound's resilience against conventional treatment methods, emphasizing the need for advanced remediation strategies .

Case Study 2: Agricultural Impact Assessment

Research assessing agricultural runoff revealed that Desphenyl Chloridazon concentrations were significantly higher during peak herbicide application periods. This correlation underscores the importance of monitoring agricultural practices to mitigate environmental contamination risks .

属性

IUPAC Name |

4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPCPCEGBPTAL-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][15NH]C(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。